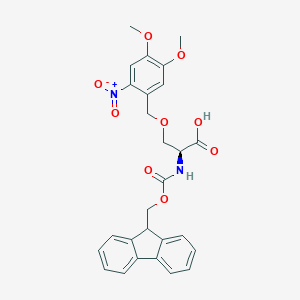

N-Fmoc DMNB-L-serine

Overview

Description

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is a derivative of the amino acid serine. It is protected by the fluorenylmethyloxycarbonyl group, which is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Mechanism of Action

Target of Action

N-Fmoc DMNB-L-serine is a biochemical used in proteomics research . The primary target of this compound is the amine group of an amino acid . It serves as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound works by temporarily protecting the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This is achieved through the introduction of the Fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the presence of a base, which is used to remove the Fmoc group . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine involves several steps:

Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected using the 4,5-dimethoxy-2-nitrobenzyl group.

Protection of the Amino Group: The amino group of serine is protected using the fluorenylmethyloxycarbonyl group.

Industrial Production Methods

Industrial production of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine undergoes several types of chemical reactions:

Deprotection Reactions: The fluorenylmethyloxycarbonyl group can be removed under mild basic conditions, such as treatment with piperidine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the protected groups are replaced by other functional groups.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.

Photolysis: Used for the removal of the 4,5-dimethoxy-2-nitrobenzyl group.

Major Products Formed

Deprotected Serine: The removal of the protecting groups yields free serine.

Substituted Derivatives: Depending on the substitution reactions, various derivatives of serine can be formed.

Scientific Research Applications

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine has several scientific research applications:

Proteomics Research: Used in the synthesis of peptides for studying protein interactions and functions.

Biochemical Studies: Employed in the study of enzyme activities and protein modifications.

Biomedical Research: Used in the development of diagnostic tools and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine: Similar in structure but lacks the 4,5-dimethoxy-2-nitrobenzyl group.

N-[(tert-Butyloxycarbonyl)-L-serine]: Uses the tert-butyloxycarbonyl group for protection instead of the fluorenylmethyloxycarbonyl group.

Uniqueness

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is unique due to its dual protection strategy, which allows for selective deprotection under different conditions. This makes it highly versatile for complex peptide synthesis .

Biological Activity

N-Fmoc DMNB-L-serine (CAS 628280-43-3) is a derivative of L-serine that has gained attention in biochemical research, particularly in the context of its role as a building block in peptide synthesis and its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O9 |

| Molecular Weight | 522.5 g/mol |

| CAS Number | 628280-43-3 |

The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the assembly of peptides.

Synthesis

The synthesis of this compound typically involves the protection of L-serine with the Fmoc group followed by the introduction of the dimethoxy-2-nitrobenzyl (DMNB) moiety. This process allows for the selective activation of serine residues in peptides, facilitating studies on phosphorylation and other post-translational modifications.

Interaction with NMDA Receptors

This compound has been implicated in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. D-serine, an endogenous co-agonist for NMDA receptors, is synthesized from L-serine by serine racemase. The presence of this compound may influence this pathway by providing a means to study D-serine signaling in neurobiological contexts .

Role in Peptide Synthesis

As a building block in peptide synthesis, this compound can be incorporated into peptides that mimic natural substrates or inhibitors of biological processes. This capability is crucial for developing therapeutic agents targeting neurological disorders associated with NMDA receptor dysfunction, such as schizophrenia and Alzheimer's disease .

Case Studies and Research Findings

- D-Serine and Neuroprotection : Research has shown that D-serine plays a protective role against excitotoxicity associated with excessive NMDA receptor activation. In studies where D-serine levels were manipulated, it was observed that increased D-serine could mitigate neuronal damage following ischemic events .

- Pharmacological Studies : In pharmacological rescue experiments, D-serine was shown to restore physiological functions in models where NMDA receptor signaling was disrupted. This highlights the potential therapeutic applications of compounds like this compound in restoring normal signaling pathways .

- Inhibitory Signaling Mechanisms : Studies involving NK cells demonstrated that modifications to serine residues can significantly alter immune responses. The incorporation of this compound into peptide constructs allowed researchers to investigate how these modifications influence receptor clustering and signaling dynamics .

Properties

IUPAC Name |

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDGZJCBUYWDB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514485 | |

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628280-43-3 | |

| Record name | O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.